molecular formula C11H13NO5S2 B14213870 (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid CAS No. 777940-98-4

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid

Cat. No.: B14213870
CAS No.: 777940-98-4
M. Wt: 303.4 g/mol
InChI Key: XOQYBBFCMMBWID-HNCPQSOCSA-N
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Description

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid is a complex organic compound that features a thiazolidine ring, a benzyl group, and a sulfurous acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde typically involves the formation of the thiazolidine ring through a cyclization reaction One common method involves the reaction of a benzylamine derivative with a carbonyl compound under acidic conditions to form the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazolidine ring to a more saturated structure.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Scientific Research Applications

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and benzyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The sulfurous acid moiety may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylic acid
  • (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-methanol
  • (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-amine

Uniqueness

Compared to similar compounds, (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid is unique due to the presence of the sulfurous acid moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

777940-98-4

Molecular Formula

C11H13NO5S2

Molecular Weight

303.4 g/mol

IUPAC Name

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid

InChI

InChI=1S/C11H11NO2S.H2O3S/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9;1-4(2)3/h1-5,7,10H,6,8H2;(H2,1,2,3)/t10-;/m1./s1

InChI Key

XOQYBBFCMMBWID-HNCPQSOCSA-N

Isomeric SMILES

C1[C@H](N(C(=O)S1)CC2=CC=CC=C2)C=O.OS(=O)O

Canonical SMILES

C1C(N(C(=O)S1)CC2=CC=CC=C2)C=O.OS(=O)O

Origin of Product

United States

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